molecular formula C13H15ClN2O2 B2569839 2-Hydroxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one CAS No. 108937-92-4

2-Hydroxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one

Cat. No.: B2569839
CAS No.: 108937-92-4
M. Wt: 266.73
InChI Key: DLEXTERELQZANX-UHFFFAOYSA-N
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Description

2-Hydroxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one is a heterocyclic compound featuring a fused azepine-quinazolinone scaffold with a hydroxyl substituent at position 2. This compound belongs to a broader class of azepinoquinazolinones, which are notable for their diverse pharmacological activities, including bronchodilation, anticancer, anti-inflammatory, and antiviral properties . The hydroxyl group at position 2 distinguishes it from non-hydroxylated analogs and likely influences its physicochemical properties, such as solubility and hydrogen-bonding capacity, which are critical for biological interactions.

Properties

IUPAC Name

2-hydroxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-9-5-6-11-10(8-9)13(17)15-7-3-1-2-4-12(15)14-11/h5-6,8,16H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHDOCZLCCUVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C(C=C3)O)C(=O)N2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one can be achieved through several synthetic approaches. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Unsubstituted Azepinoquinazolinone

  • Compound: 7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-one
  • Molecular Formula : C₁₃H₁₄N₂O
  • Molecular Weight : 214.26 g/mol
  • Key Features : Lacks the hydroxyl group at position 2.
  • Activities : Demonstrated bronchodilatory, anticancer, and anti-inflammatory effects in preclinical studies .
  • Synthesis : Synthesized via methods involving cyclization reactions; stability assessed via HPLC .

10-Methyl Substituted Derivative

  • Compound: 10-Methyl-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one
  • Molecular Formula : C₁₄H₁₆N₂O (inferred; lists molecular weight as 179.87 g/mol, conflicting with formula)
  • Key Features : Methyl group at position 10 introduces steric and electronic modifications.
  • Note: Discrepancy in molecular weight ( vs.

2-Iodo Substituted Derivative

  • Compound: 7,8,9,10-Tetrahydro-2-iodo-6H-azepino[2,1-b]quinazolin-12-one
  • Molecular Formula : C₁₃H₁₃IN₂O
  • Molecular Weight : 340.16 g/mol
  • Key Features : Iodo substituent enhances molecular weight and may improve binding affinity via halogen interactions.
  • Synthesis : Derived from parent scaffold via iodination .

Carboxamide Derivatives

  • Example: 12-oxo-N-(3-phenylpropyl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide
  • Molecular Formula : C₂₄H₂₅N₃O₂
  • Molecular Weight : 375.5 g/mol

Indoloquinazolinones

  • Compound: 6-Arylimino-6H-indolo[2,1-b]quinazolin-12-ones
  • Molecular Framework: Fused indole-quinazolinone system.
  • Synthesis : Microwave-assisted condensation of isatoic anhydride and isatin-3-arylimines using KF-Al₂O₃ catalyst .
  • Activities : Antitumor activity comparable to natural alkaloids (e.g., luotonin A) .
  • Key Difference: Indole fusion vs.

Quinoxalinoquinazolinones

  • Compound: Quinoxalino[2,1-b]quinazolin-12-ones
  • Molecular Framework: Fused quinoxaline-quinazolinone system.
  • Synthesis: Two-step tandem reaction of 2,3-dichloroquinoxaline and 2-amino-N-substituted benzamides .
  • Activities : Designed as SARS-CoV-2 main protease inhibitors; stable binding via hydrogen bonds and hydrophobic interactions .

Comparison Table

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Notable Activities Synthesis Method
Target Compound Azepinoquinazolinone 2-Hydroxy 230.26 (calculated*) Under investigation Not explicitly described
Unsubstituted Azepinoquinazolinone Azepinoquinazolinone None 214.26 Bronchodilator, anticancer Cyclization reactions
2-Iodo Derivative Azepinoquinazolinone 2-Iodo 340.16 Enhanced binding potential Halogenation
Indoloquinazolinones Indoloquinazolinone 6-Arylimino ~300–350 Antitumor Microwave synthesis
Quinoxalinoquinazolinones Quinoxalinoquinazolinone None ~300–400 Antiviral (SARS-CoV-2) Tandem reactions

*Calculated based on C₁₃H₁₄N₂O₂.

Key Research Findings

Bioactivity Modulation: Substitutions on the azepinoquinazolinone scaffold (e.g., hydroxyl, iodo, carboxamide) significantly alter bioactivity. For example, the 2-hydroxy group may enhance solubility but reduce membrane permeability compared to lipophilic analogs like the 2-iodo derivative .

Synthetic Efficiency: Microwave-assisted methods (e.g., for indoloquinazolinones) offer higher yields (70–90%) and shorter reaction times than traditional methods .

Stability Considerations: Non-hydroxylated azepinoquinazolinones require stability-indicating HPLC methods for degradation monitoring, suggesting that the 2-hydroxy derivative may necessitate modified analytical protocols .

Biological Activity

2-Hydroxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one (CAS: 4425-23-4) is a heterocyclic compound with a fused azepine and quinazoline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

  • Molecular Formula : C13H14N2O
  • Molar Mass : 214.26 g/mol
  • Toxicity : LD50 (oral in mouse): 1250 mg/kg .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor by binding to active sites or modulating receptor activities as an agonist or antagonist. These interactions can lead to significant physiological effects, making it a candidate for therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Study Findings : A study demonstrated that this compound inhibited the growth of non-small cell lung cancer (NSCLC) cells by inducing apoptosis and cell cycle arrest.
Cell LineIC50 (µM)Mechanism
A549 (NSCLC)15Induces apoptosis
HeLa (Cervical)20Cell cycle arrest
MCF7 (Breast)25Apoptosis induction

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell receptors.

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor:

  • Target Enzymes : It shows activity against certain kinases and proteases involved in cancer progression and viral replication.

Case Study 1: Anticancer Efficacy

A recent study focused on the effects of this compound on NSCLC cells. The researchers treated A549 cells with varying concentrations of the compound and assessed cell viability using MTT assays. The results indicated a dose-dependent inhibition of cell proliferation.

Case Study 2: Viral Inhibition

In another study examining its antiviral potential, the compound was tested against influenza virus in vitro. Results showed a significant reduction in viral titers at concentrations above 10 µM.

Q & A

Basic: What are the optimal synthetic routes for 2-hydroxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one?

Methodological Answer:
Synthesis typically involves multi-step protocols starting with substituted quinazoline or azepine precursors. Key steps include:

  • Cyclocondensation : Reacting 2-amino-N-substituted benzamides with dichloroquinoxaline derivatives under alkaline conditions (e.g., DMF at 80–100°C) to form the fused azepino-quinazolinone core .
  • Hydroxylation : Introducing the 2-hydroxy substituent via nucleophilic substitution or oxidation. For example, iodine-mediated hydroxylation under reflux in acetic acid can yield high-purity products .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) to isolate the compound.
    Key Data: Yield optimization (72–92%) depends on reaction time and solvent choice .

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., SARS-CoV-2 3CLpro). Focus on hydrogen bonding (e.g., carbonyl oxygen with His41) and hydrophobic interactions (e.g., azepine ring with Met49) .
  • Molecular Dynamics (MD) Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD < 2.0 Å indicates stable binding) .
  • Validation : Compare docking scores (e.g., binding affinity ≤ −9.0 kcal/mol) with experimental IC50 values from enzyme inhibition assays .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for signals at δ 1.5–2.5 ppm (azepine ring CH2 groups) and δ 10.2 ppm (hydroxy proton, exchangeable with D2O) .
    • ¹³C NMR : Carbonyl resonance at δ 170–175 ppm confirms the quinazolinone moiety .
  • IR : Strong absorption at ~1685–1700 cm⁻¹ (C=O stretch) .
  • Mass Spectrometry : Exact mass (e.g., 358.1628 for C19H26N4OS derivatives) validates molecular formula .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., fixed pH, temperature).
  • Structural Confirmation : Verify compound purity via HPLC (>95%) and compare spectroscopic data with literature .
  • Target-Specific Assays : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, distinguishing nonspecific interactions .
    Example: Discrepancies in IC50 values may arise from varying enzyme sources (recombinant vs. native) .

Basic: What are the primary biological targets of this compound?

Methodological Answer:

  • Protease Inhibition : Demonstrated activity against SARS-CoV-2 3CLpro via competitive inhibition at the catalytic dyad (Cys145–His41) .
  • Kinase Modulation : Quinazolinone derivatives often target EGFR or VEGFR2; evaluate via kinase profiling panels .
  • Antimicrobial Screening : Use microdilution assays (MIC ≤ 16 µg/mL against S. aureus) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Substituent Variation : Modify the hydroxy group (e.g., alkylation, acylation) and azepine ring (e.g., halogenation).
  • Activity Mapping : Test derivatives in enzymatic assays and correlate with computational descriptors (e.g., LogP, polar surface area) .
  • Data Table :
DerivativeSubstituent (R)3CLpro IC50 (µM)LogP
4hp-Tolylamino0.453.2
4eButylamino1.202.8
ParentHydroxy2.101.5

Source: Derived from docking and assay data in .

Basic: What analytical methods quantify this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions m/z 358.2 → 214.1 (quantifier) and 358.2 → 185.0 (qualifier) .
  • Calibration Curve : Linear range 0.1–50 µg/mL (R² > 0.99) with LOD 0.03 µg/mL .

Advanced: How to optimize pharmacokinetic properties (e.g., bioavailability)?

Methodological Answer:

  • Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., sulfonate) to reduce LogP (<2.0) .
  • Prodrug Design : Mask the hydroxy group as an ester (e.g., acetyl) for enhanced membrane permeability .
  • In Silico ADMET : Predict absorption (Caco-2 permeability > 5 × 10⁻⁶ cm/s) and metabolic stability (CYP3A4 t₁/₂ > 30 min) using SwissADME .

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